"2-Bromo-4-chloro-3-methylpyridine" CAS number and properties
"2-Bromo-4-chloro-3-methylpyridine" CAS number and properties
An In-Depth Technical Guide to 2-Bromo-4-chloro-3-methylpyridine: A Key Intermediate for Advanced Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and materials science, highly functionalized heterocyclic compounds are indispensable building blocks. 2-Bromo-4-chloro-3-methylpyridine, identified by CAS Number 1211521-46-8, emerges as a strategic intermediate, offering multiple points for selective chemical modification.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, predictive spectroscopic signatures, and core applications. We delve into the causality behind its synthetic utility, particularly the differential reactivity of its halogen substituents, and provide validated protocols for its characterization. The narrative is grounded in established chemical principles, positioning 2-Bromo-4-chloro-3-methylpyridine as a versatile scaffold for the synthesis of complex molecular architectures in pharmaceutical and agrochemical research.[2]
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a ubiquitous pharmacophore found in a vast array of approved therapeutic agents.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a privileged structure in drug design. The strategic introduction of multiple, distinct functional groups onto this scaffold is a cornerstone of modern synthetic chemistry, allowing for precise, stepwise elaboration into complex target molecules.
2-Bromo-4-chloro-3-methylpyridine is a prime example of such a highly valuable building block. It features:
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A pyridine core for interaction with biological targets.
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A bromo substituent at the 2-position, which is highly reactive and serves as the primary handle for cross-coupling reactions.
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A chloro substituent at the 4-position, offering a secondary, less reactive site for subsequent functionalization.
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A methyl group at the 3-position, which provides steric and electronic influence on the ring's reactivity and can play a role in optimizing binding interactions of the final molecule.
This guide will explore the technical details of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Physicochemical and Structural Properties
The unique arrangement of substituents defines the chemical behavior of 2-Bromo-4-chloro-3-methylpyridine. The physical properties are summarized below, providing essential data for experimental design.
| Property | Value | Source |
| CAS Number | 1211521-46-8 | [1][4] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1][5] |
| Exact Mass | 204.92939 Da | [1][6] |
| Boiling Point (Predicted) | 241.8 ± 35.0 °C at 760 mmHg | [1] |
| LogP (Predicted) | 2.806 | [1] |
| Polar Surface Area (PSA) | 12.89 Ų | [1] |
| Appearance | Off-white to light yellow solid | [7] |
The key to this molecule's utility lies in the differential reactivity of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the 4-chloro group intact for subsequent transformations.
Spectroscopic Characterization: A Predictive Framework and Protocol
While comprehensive, published experimental spectra for this specific isomer are limited, its structure allows for a highly accurate prediction of its spectral characteristics. This section provides a predictive analysis and a self-validating protocol for acquiring empirical data.
Predicted Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (500 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals: two aromatic protons and one methyl group.
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H-6: Predicted to be a doublet around δ 8.2-8.4 ppm, coupled to H-5.
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H-5: Predicted to be a doublet around δ 7.1-7.3 ppm, coupled to H-6.
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-CH₃: Predicted to be a singlet around δ 2.4-2.6 ppm.
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¹³C NMR (125 MHz, CDCl₃): The carbon spectrum should display six unique signals.
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C-2 (C-Br): Expected to be significantly downfield, ~δ 145-150 ppm.
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C-4 (C-Cl): Expected around ~δ 148-153 ppm.
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C-6: Expected around ~δ 150-155 ppm.
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C-3 (C-CH₃): Expected around ~δ 130-135 ppm.
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C-5: Expected around ~δ 125-130 ppm.
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-CH₃: Expected to be the most upfield signal, ~δ 15-20 ppm.
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Predicted Mass Spectrometry (MS) Data
In an Electron Ionization (EI) mass spectrum, the key feature will be the isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
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Molecular Ion [M]⁺: A cluster of peaks around m/z 205, 207, and 209, reflecting the different isotopic combinations of Br and Cl. The most abundant peak in this cluster would be from the C₆H₅⁷⁹Br³⁵ClN formula.
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Key Fragments: Loss of a bromine atom ([M-Br]⁺) leading to a fragment around m/z 126/128, and loss of a chlorine atom ([M-Cl]⁺) leading to a fragment around m/z 170/172.
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating method for confirming the identity and purity of the compound.
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of 2-Bromo-4-chloro-3-methylpyridine in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
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GC Configuration:
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Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
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MS Configuration:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.
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Injection: Inject 1 µL of the prepared sample into the GC-MS system.
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Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity. Extract the mass spectrum from the main peak and compare it against the predicted fragmentation pattern, paying close attention to the isotopic peak distributions.[8]
Synthesis and Strategic Reactivity
The synthesis of 2-Bromo-4-chloro-3-methylpyridine typically involves multi-step halogenation and functionalization of a pyridine precursor. Its true value, however, is realized in its subsequent reactions.
Core Application: Palladium-Catalyzed Cross-Coupling
The compound is an ideal substrate for sequential cross-coupling reactions. The C-Br bond at the 2-position is the more reactive site, enabling selective Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions under standard conditions, leaving the C-Cl bond at the 4-position untouched for a second, often more forcing, coupling reaction.
Caption: Workflow for a selective Suzuki cross-coupling reaction.
This selective reactivity is fundamental to building molecular complexity efficiently, allowing for the controlled, directional synthesis of highly decorated pyridine derivatives.
Applications in Research and Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[9]
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Pharmaceutical Development: This scaffold is used in the synthesis of kinase inhibitors, where the pyridine nitrogen can form key hydrogen bonds in the ATP binding pocket of the enzyme.[10] It also serves as a precursor for anti-inflammatory and antimicrobial agents.[2] The ability to introduce different substituents at the 2- and 4-positions is critical for structure-activity relationship (SAR) studies.
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Agrochemicals: The pyridine core is present in many herbicides, fungicides, and insecticides.[2] 2-Bromo-4-chloro-3-methylpyridine provides a robust starting point for creating new crop protection agents.
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Materials Science: The rigid, aromatic structure can be incorporated into specialty polymers and organic materials to enhance thermal stability and introduce specific electronic properties.[2]
Caption: Logical progression from building block to drug candidate.
Safety, Handling, and Storage
As a halogenated organic compound, 2-Bromo-4-chloro-3-methylpyridine requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, data from structurally similar compounds provide a strong basis for safe handling procedures.[6][11]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Avoid generating dust or aerosols.
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Wash hands thoroughly after handling.[12]
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Storage:
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Disposal:
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Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[12]
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Conclusion
2-Bromo-4-chloro-3-methylpyridine (CAS: 1211521-46-8) is more than a simple chemical; it is a strategic tool for molecular design. Its pre-installed, differentially reactive halogen handles provide a clear and logical pathway for the synthesis of complex, highly substituted pyridine derivatives. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is the first step toward unlocking its considerable potential in creating novel and high-value molecules.
References
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PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 2-chloro-3-bromo-4-methylpyridine CAS NO. 55404-31-4. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-bromo-4-chloro-3-methylpyridine | CAS#:1211521-46-8. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]
-
Al-Zoubi, W., Al-Jaber, H., & Karrouchi, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
Sources
- 1. 2-bromo-4-chloro-3-methylpyridine | CAS#:1211521-46-8 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. leapchem.com [leapchem.com]
- 4. 1211521-46-8|2-Bromo-4-chloro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-3-chloro-4-picoline | 884495-42-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 2-Bromo-3-chloro-4-methylpyridine [acrospharmatech.com]
